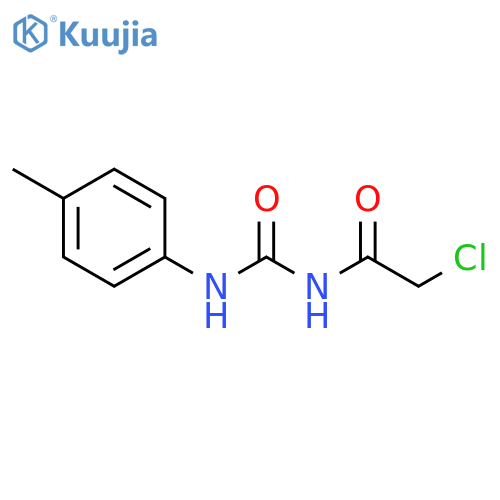

Cas no 13558-77-5 (3-(2-chloroacetyl)-1-(4-methylphenyl)urea)

13558-77-5 structure

商品名:3-(2-chloroacetyl)-1-(4-methylphenyl)urea

CAS番号:13558-77-5

MF:C10H11ClN2O2

メガワット:226.659541368484

MDL:MFCD11185266

CID:840303

PubChem ID:323922

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloroacetyl)-3-p-tolylurea

- 2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide

- 1-chloroacetyl-3-p-tolyl-urea

- AC1L89MM

- Acetamide, 2-chloro-N-[[(4-methylphenyl)amino]carbonyl]-

- CHEMBL227681

- N-(Chloroacetyl)-N'-(4-methylphenyl)urea

- N-Chloracetyl-N'-< 4-methyl-phenyl> -harnstoff

- N-Chloracetyl-N'-p-tolyl-harnstoff

- N-p-Tolyl-N'-chloracetyl-harnstoff

- NSC287320

- 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

-

- MDL: MFCD11185266

計算された属性

- せいみつぶんしりょう: 226.05103

じっけんとくせい

- PSA: 58.2

- LogP: 2.34580

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29260-5.0g |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95.0% | 5.0g |

$1862.0 | 2025-03-19 | |

| TRC | B421620-100mg |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 100mg |

$ 250.00 | 2022-06-07 | ||

| Enamine | EN300-29260-2.5g |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95.0% | 2.5g |

$1260.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-250mg |

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95% | 250mg |

¥7932 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-100mg |

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95% | 100mg |

¥5563 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-1g |

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95% | 1g |

¥13867 | 2023-04-15 | |

| TRC | B421620-10mg |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-29260-0.1g |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95.0% | 0.1g |

$221.0 | 2025-03-19 | |

| Enamine | EN300-29260-5g |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea |

13558-77-5 | 95% | 5g |

$1862.0 | 2023-09-06 | |

| 1PlusChem | 1P00AJRM-250mg |

1-(2-chloroacetyl)-3-p-tolylurea |

13558-77-5 | 95% | 250mg |

$385.00 | 2025-02-25 |

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

13558-77-5 (3-(2-chloroacetyl)-1-(4-methylphenyl)urea) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量